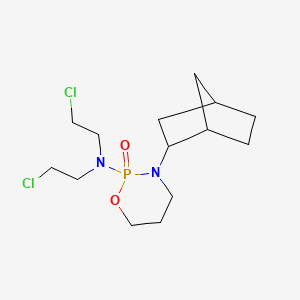
N-Formyl-O-methyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl-O-methyl-L-tyrosine is a derivative of the amino acid L-tyrosine It is characterized by the presence of a formyl group (-CHO) attached to the nitrogen atom and a methyl group (-CH3) attached to the oxygen atom of the tyrosine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-O-methyl-L-tyrosine typically involves multiple steps. One common method starts with the protection of the amino group of L-tyrosine through acetylation, forming N-acetyl-L-tyrosine. This intermediate is then subjected to methylation using dimethyl sulfate in a Williamson ether synthesis to introduce the methyl group at the hydroxyl position. Finally, the formyl group is introduced through a formylation reaction, often using formic acid or other formylating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-Formyl-O-methyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxymethyl group.
Substitution: The methyl and formyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxymethyl derivatives .
Scientific Research Applications
N-Formyl-O-methyl-L-tyrosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of N-Formyl-O-methyl-L-tyrosine involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially inhibiting their activity. The methyl group may influence the compound’s hydrophobicity and its ability to cross cell membranes .
Comparison with Similar Compounds
Similar Compounds
N-Formyl-L-tyrosine: Similar to N-Formyl-O-methyl-L-tyrosine but lacks the methyl group.
O-Methyl-L-tyrosine: Lacks the formyl group but has the methyl group at the hydroxyl position.
N-Formylmethionine: Contains a formyl group but is derived from methionine instead of tyrosine .
Uniqueness
This compound is unique due to the presence of both formyl and methyl groups, which confer distinct chemical properties and potential biological activities. This dual modification can enhance its reactivity and specificity in various applications .
Properties
CAS No. |
76757-95-4 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(2S)-2-formamido-3-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-16-9-4-2-8(3-5-9)6-10(11(14)15)12-7-13/h2-5,7,10H,6H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1 |
InChI Key |
RDHZMNVRQUJEHZ-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H](C(=O)O)NC=O |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


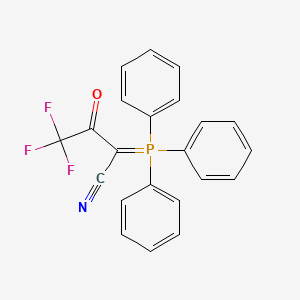
![2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14431299.png)
![N,N'-[Methylenedi(4,1-phenylene)]dinonadecanamide](/img/structure/B14431300.png)
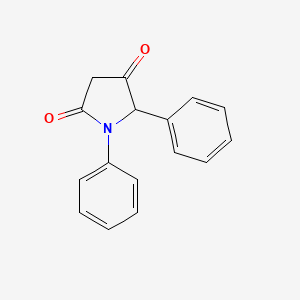
![8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14431318.png)
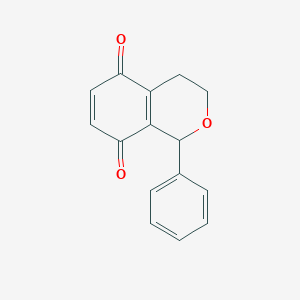
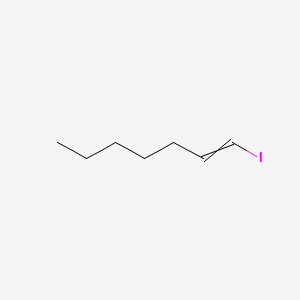
![4-[Bis(phenylsulfonyl)methyl]benzoic acid](/img/structure/B14431331.png)
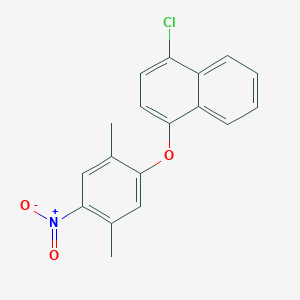

![6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14431353.png)

